4,6-Dinitrobenzo[c]isoxazole
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Overview
Description
4,6-Dinitrobenzo[c]isoxazole is a heterocyclic compound characterized by the presence of an isoxazole ring fused with a benzene ring and substituted with two nitro groups at positions 4 and 6. This compound is known for its electrophilic reactivity and has been studied for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dinitrobenzo[c]isoxazole typically involves the nitration of benzo[c]isoxazole. One common method is the direct nitration of benzo[c]isoxazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4,6-Dinitrobenzo[c]isoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups in this compound can be displaced by nucleophiles such as phenols, benzenethiols, and azides under basic conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex polycyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium carbonate (K₂CO₃) and sodium azide (NaN₃) are commonly used in the presence of phenols or benzenethiols.
Cycloaddition Reactions: The reactions may involve dienophiles and heterodienes under specific conditions.
Major Products Formed
Nucleophilic Substitution: Products such as 2-amino-5,7-dinitroquinoline-3-carbonitrile N-oxide and its derivatives.
Cycloaddition Reactions: Formation of condensed polycyclic systems with potential biological activity.
Scientific Research Applications
4,6-Dinitrobenzo[c]isoxazole has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dinitrobenzo[c]isoxazole involves its electrophilic nature, which allows it to react with nucleophiles. The nitro groups enhance the compound’s reactivity, facilitating nucleophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
4,6-Dinitrobenzo[d]isoxazole: Similar in structure but with different substitution patterns.
3-R-4-Nitro-6,7-furoxanobenzo[d]isoxazoles: These compounds combine furoxan and isoxazole moieties, exhibiting unique reactivity and potential biological activity.
Uniqueness
4,6-Dinitrobenzo[c]isoxazole is unique due to its specific substitution pattern and electrophilic reactivity, which distinguishes it from other isoxazole derivatives. Its ability to undergo diverse chemical reactions and form complex polycyclic systems makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
29245-51-0 |
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Molecular Formula |
C7H3N3O5 |
Molecular Weight |
209.12 g/mol |
IUPAC Name |
4,6-dinitro-2,1-benzoxazole |
InChI |
InChI=1S/C7H3N3O5/c11-9(12)4-1-6-5(3-15-8-6)7(2-4)10(13)14/h1-3H |
InChI Key |
SNGQABUPINYZFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=CON=C21)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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